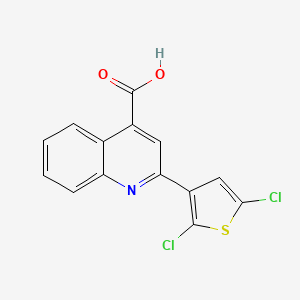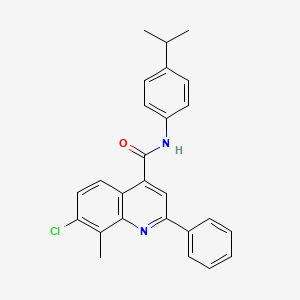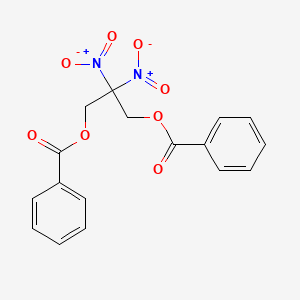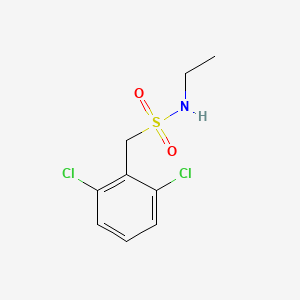![molecular formula C15H19ClN4O2S B4682550 1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4682550.png)
1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Descripción general
Descripción
1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune cell development. CP-690,550 has been extensively studied for its potential therapeutic applications in various immune-mediated disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine inhibits JAK enzymes, which are involved in cytokine signaling and immune cell development. Specifically, this compound targets JAK3, which is primarily expressed in immune cells, including T and B cells. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway, which leads to the inhibition of cytokine production and immune cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various immune-mediated disorders. In rheumatoid arthritis, this compound reduces joint inflammation and prevents joint damage by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In psoriasis, this compound reduces skin inflammation and improves skin lesions by inhibiting the production of interleukin-23 and interleukin-12. In inflammatory bowel disease, this compound reduces intestinal inflammation and improves bowel symptoms by inhibiting the production of interleukin-2, interleukin-12, and interferon-gamma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several advantages for lab experiments. It has a high potency and selectivity for JAK3, which allows for precise modulation of immune cell function. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, this compound has some limitations for lab experiments. It can cause immunosuppression, which may increase the risk of infection. It can also cause anemia and thrombocytopenia, which may limit its use in certain experimental settings.
Direcciones Futuras
1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has potential applications in various immune-mediated disorders, and future research will focus on optimizing its therapeutic efficacy and safety profile. Some future directions include:
1. Combination therapy: this compound may be combined with other immunomodulatory agents to improve its therapeutic efficacy and reduce the risk of adverse effects.
2. Alternative dosing regimens: this compound may be administered using alternative dosing regimens, such as intermittent dosing or lower doses, to reduce the risk of adverse effects.
3. New indications: this compound may have potential applications in other immune-mediated disorders, such as multiple sclerosis and systemic lupus erythematosus.
4. New JAK inhibitors: this compound has paved the way for the development of new JAK inhibitors with improved selectivity and safety profiles.
In conclusion, this compound is a small molecule inhibitor of JAK3 that has potential therapeutic applications in various immune-mediated disorders. Its mechanism of action involves the inhibition of cytokine signaling and immune cell development, leading to potent anti-inflammatory effects. This compound has advantages and limitations for lab experiments, and future research will focus on optimizing its therapeutic efficacy and safety profile.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various immune-mediated disorders. Several preclinical studies have demonstrated the efficacy of this compound in reducing inflammation and preventing disease progression in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also shown promising results in patients with rheumatoid arthritis, where this compound has been shown to improve disease activity and reduce joint damage.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-9-7-19(8-10-20)14-6-4-3-5-13(14)16/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNPXGORLBNQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4682478.png)

![4-chloro-N-[4-(4-chlorophenoxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4682494.png)
![7,8-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4682502.png)
![4-{3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4682510.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-butoxyphenyl)-2-cyanoacrylamide](/img/structure/B4682514.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4682518.png)

![methyl 3-(4-methoxybenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4682532.png)
![ethyl 2-hydroxy-4-[(2-methoxy-5-methylphenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4682541.png)

![5-ethyl-2-mercapto-6-methyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4682559.png)